molecular formula C9H10ClNS B7798434 N-(4-chlorophenyl)propanimidothioic acid

N-(4-chlorophenyl)propanimidothioic acid

Cat. No.: B7798434
M. Wt: 199.70 g/mol
InChI Key: NXRZBVQXCLWNFY-UHFFFAOYSA-N
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Description

The compound with the identifier “N-(4-chlorophenyl)propanimidothioic acid” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C_7H_6N_4O). This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows: [ 4C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2[C_3H_3N_2H_2]Cl ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Amidation: It is used to convert amines into amides.

    Carbamoylation: It can convert alcohols into carbamates.

    Ureation: It can convert amines into ureas.

    Esterification: It can convert alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This process facilitates the formation of amides, esters, and other derivatives .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to act as both a nucleophile and a base in chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis .

Similar Compounds

Properties

IUPAC Name

N-(4-chlorophenyl)propanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZBVQXCLWNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=NC1=CC=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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